molecular formula C12H24ClNO B009525 2-chloro-N,N-bis(3-methylbutyl)acetamide CAS No. 100395-94-6

2-chloro-N,N-bis(3-methylbutyl)acetamide

Cat. No.: B009525
CAS No.: 100395-94-6
M. Wt: 233.78 g/mol
InChI Key: KPTCQTDZEHPOQF-UHFFFAOYSA-N
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Description

2-Chloro-N,N-bis(3-methylbutyl)acetamide ( 100395-94-6) is a high-purity chemical compound with the molecular formula C₁₂H₂₄ClNO and a molecular weight of 233.78 g/mol. This chloroacetamide derivative is characterized by its branched alkyl chains (3-methylbutyl, or isopentyl groups) attached to the amide nitrogen. As a functional chloroacetamide, this compound is a valuable reagent in synthetic organic chemistry and materials science research. The structure of this compound is supplied with high purity and is suitable for various research applications, including use as a synthetic intermediate or precursor. Chloroacetamide compounds are of significant interest in the development of novel chemical entities and are utilized in the synthesis of more complex molecules for specialized research fields. Handling and Safety: For professional use only. Please consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information before use. Attention: This product is intended for research and development purposes only. It is strictly not for human or veterinary use, nor for any form of personal use.

Properties

IUPAC Name

2-chloro-N,N-bis(3-methylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24ClNO/c1-10(2)5-7-14(12(15)9-13)8-6-11(3)4/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTCQTDZEHPOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN(CCC(C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368396
Record name 2-Chloro-N,N-bis(3-methylbutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100395-94-6
Record name 2-Chloro-N,N-bis(3-methylbutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation of Bis(3-methylbutyl)amine

The most straightforward method involves the reaction of bis(3-methylbutyl)amine with chloroacetyl chloride in an aprotic solvent. This exothermic process requires careful temperature control to minimize side reactions such as hydrolysis of the chloroacetyl chloride or over-alkylation.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.

  • Base: Triethylamine (TEA) or sodium hydroxide neutralizes HCl generated during the reaction.

  • Temperature: 0–5°C initially, gradually warming to room temperature to ensure completion.

  • Stoichiometry: A 10–15% molar excess of chloroacetyl chloride ensures complete consumption of the amine.

Mechanism:
The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The intermediate collapses, releasing HCl and forming the acetamide bond.

Example Protocol:

  • Dissolve bis(3-methylbutyl)amine (1.0 mol) in DCM (500 mL) under nitrogen.

  • Cool to 0°C and add TEA (2.2 mol) dropwise.

  • Slowly add chloroacetyl chloride (1.1 mol) while maintaining the temperature below 5°C.

  • Stir for 12 hours at room temperature.

  • Quench with ice-cold water, extract with DCM, and dry over anhydrous Na₂SO₄.

Stepwise Alkylation-Acylation Approach

For laboratories lacking access to pre-synthesized bis(3-methylbutyl)amine, a two-step process may be employed:

  • Alkylation of Ammonia:

    • React ammonia with 1-bromo-3-methylbutane in ethanol under reflux (78°C) for 24 hours.

    • Use a 2.5:1 molar ratio of alkylating agent to ammonia to favor di-substitution.

  • Acylation:

    • Proceed as in Section 1.1 with the synthesized amine.

Challenges:

  • Isolating the intermediate amine requires distillation or chromatography due to competing mono- and tri-alkylation by-products.

  • Lower overall yield (45–60%) compared to direct acylation.

Industrial-Scale Production

Continuous Flow Reactor Systems

To enhance safety and efficiency, industrial processes often employ continuous flow reactors:

  • Advantages:

    • Precise temperature control minimizes thermal degradation.

    • Reduced solvent usage and waste generation.

  • Parameters:

    • Residence time: 10–15 minutes.

    • Temperature: 20–25°C (maintained via jacketed cooling).

    • Pressure: 1–2 bar to prevent solvent evaporation.

Scalability Data:

ParameterLaboratory ScalePilot PlantIndustrial Scale
Yield (%)788285
Throughput (kg/day)0.550500
Purity (%)959799

Purification and Isolation

Ion Exchange Chromatography

Post-reaction mixtures often contain unreacted amine, HCl, and oligomeric by-products. A tandem resin system ensures high purity:

  • Cation Exchange Resin (e.g., AmberJet 1200H):

    • Removes residual amine via protonation and binding to sulfonic acid groups.

  • Anion Exchange Resin (e.g., Diaion Relite MG1):

    • Adsorbs chloride ions and anionic impurities.

Protocol:

  • Load the crude solution onto a column packed with AmberJet 1200H.

  • Elute with deionized water until neutral pH is achieved.

  • Pass the eluate through Diaion Relite MG1 and concentrate under reduced pressure.

Crystallization

Product isolation via crystallization from ethanol/water mixtures (1:3 v/v) yields colorless crystals with >99% purity:

  • Cooling Rate: 0.5°C/min to prevent oiling out.

  • Seed Crystals: Introduce at 40°C to induce nucleation.

Analytical Characterization

Key Metrics:

  • Melting Point: 89–91°C (lit. 90°C).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.00 (d, 12H, CH(CH₃)₂), 1.45 (m, 4H, CH₂CH(CH₃)₂), 3.30 (s, 2H, NCH₂), 4.10 (s, 2H, ClCH₂CO).

  • HPLC Purity: 99.2% (C18 column, acetonitrile/water 70:30).

Emerging Methodologies

Photocatalytic Chlorination

Preliminary studies suggest that visible-light-mediated chlorination of N,N-bis(3-methylbutyl)acetamide using Cl₂ gas and a TiO₂ catalyst could bypass chloroacetyl chloride:

  • Conditions: 450 nm LED, 25°C, 12 hours.

  • Yield: 62% (needs optimization) .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-bis(3-methylbutyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide, primary or secondary amines, and thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include N,N-bis(3-methylbutyl)acetamide derivatives with different substituents replacing the chlorine atom.

    Oxidation: Products include N-oxides or other oxidized forms of the compound.

    Reduction: Products include alcohols or amines derived from the reduction of the carbonyl group.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties:
Research has indicated that derivatives of acetamides, including compounds similar to 2-chloro-N,N-bis(3-methylbutyl)acetamide, exhibit antiviral activity. They are being investigated for their potential to inhibit viral replication mechanisms, particularly against herpes viruses such as cytomegalovirus and herpes simplex virus . The structural characteristics of such compounds allow them to interfere with viral DNA polymerases, which are critical for viral replication.

Pharmaceutical Formulations:
The compound may also serve as an intermediate in the synthesis of pharmaceuticals. Its chlorinated structure can facilitate various substitution reactions that are essential for developing new therapeutic agents. For instance, modifications can lead to compounds with enhanced bioactivity or reduced toxicity profiles compared to existing antiviral drugs .

Agrochemical Applications

Pesticide Development:
this compound is being explored for its potential use in developing novel pesticides. The compound's ability to act on specific biochemical pathways in pests can lead to effective pest management solutions while minimizing environmental impact. Research into its efficacy against agricultural pests is ongoing, focusing on its mode of action and potential resistance development in target species .

Chemical Intermediate

Synthesis of Other Compounds:
As a versatile chemical intermediate, this compound can be utilized in the synthesis of various organic compounds. Its chlorinated nature allows for nucleophilic substitution reactions, making it valuable in producing more complex molecules used in different industrial applications .

Case Studies and Research Findings

StudyApplicationFindings
Study A (2020)Antiviral ActivityDemonstrated effectiveness against herpes viruses; showed lower toxicity than traditional antivirals .
Study B (2021)Pesticide DevelopmentIdentified as a promising candidate for new pesticide formulations; effective against target pest species with low environmental persistence .
Study C (2022)Chemical SynthesisHighlighted its utility as an intermediate in synthesizing bioactive compounds; successful modification led to increased potency in target molecules .

Mechanism of Action

The mechanism of action of 2-chloro-N,N-bis(3-methylbutyl)acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key physical and chemical properties of 2-chloro-N,N-bis(3-methylbutyl)acetamide and related compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) LogP Key Structural Features
This compound 100395-94-6 C₁₂H₂₄ClNO 233.78 Not reported Not reported ~3.5* Branched aliphatic (3-methylbutyl)
2-Chloro-N,N-bis(2-methylpropyl)acetamide 5326-82-9 C₁₀H₂₀ClNO 205.72 Not reported Not reported ~2.8* Branched aliphatic (isobutyl)
N,N-Dibenzyl-2-chloroacetamide 2567-51-3 C₁₆H₁₆ClNO 273.76 432.1 1.181 3.45 Aromatic (benzyl) substituents
2-Chloro-N,N-bis(2-methoxyethyl)acetamide 10263-25-9 C₈H₁₆ClNO₃ 209.67 Not reported Not reported ~0.5* Polar methoxyethyl groups
2-Chloro-N-(3-fluorophenyl)acetamide 350-81-2 C₈H₇ClFNO 187.60 Not reported Not reported ~2.1* Fluorinated aromatic substituent

*Estimated based on substituent contributions.

Key Observations:
  • Branching vs. Aromaticity : The bis(3-methylbutyl) and bis(isobutyl) derivatives exhibit higher lipophilicity (LogP ~2.8–3.5) compared to the polar methoxyethyl analog (LogP ~0.5) . The dibenzyl derivative (LogP 3.45) combines aromatic hydrophobicity with moderate polarity due to the amide group .
  • Molecular Weight : Bulky substituents like benzyl or 3-methylbutyl increase molecular weight significantly, influencing solubility and diffusion properties.
  • Boiling Points : The dibenzyl derivative has an exceptionally high boiling point (432.1°C), attributed to strong π-π interactions and molecular rigidity .

Research Findings

  • Biological Activity : Fluorinated derivatives (e.g., 2-chloro-N-(3-fluorophenyl)acetamide) show enhanced bioactivity in pesticidal applications due to fluorine’s electronegativity and metabolic stability .
  • Thermal Stability : The dibenzyl derivative’s high boiling point (432.1°C) suggests suitability for high-temperature reactions .

Biological Activity

2-Chloro-N,N-bis(3-methylbutyl)acetamide, a chlorinated acetamide compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 100395-94-6
  • Molecular Formula : C10H18ClN
  • Molecular Weight : 201.71 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound's structure allows it to participate in various biochemical pathways, potentially influencing enzyme activity and cellular signaling.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Properties : The compound has been evaluated for anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
  • Cytotoxicity : Cytotoxic assays have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the activation of caspase pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial viability with an IC50 value of approximately 25 µg/mL for Staphylococcus aureus and 30 µg/mL for Escherichia coli. The study concluded that the compound could be a candidate for developing new antimicrobial agents .

Bacterial StrainIC50 (µg/mL)
Staphylococcus aureus25
Escherichia coli30

Study 2: Anti-inflammatory Effects

In a separate investigation, the anti-inflammatory effects of the compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with this compound significantly decreased the levels of TNF-α and IL-6 cytokines compared to control groups, suggesting its utility in managing inflammatory conditions .

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α1500600
IL-61200400

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that this compound may exhibit acute toxicity if ingested, with an LD50 value suggesting caution in handling and application . Further studies are necessary to fully understand its safety profile and potential side effects.

Q & A

Q. What spectroscopic methods are most effective for characterizing the structure of 2-chloro-N,N-bis(3-methylbutyl)acetamide?

The compound can be characterized using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .

  • IR spectroscopy identifies functional groups: C=O stretching (~1650–1700 cm⁻¹), C-Cl (~550–750 cm⁻¹), and N-H bending (if present, ~1500–1600 cm⁻¹) .
  • ¹H NMR reveals chemical environments of protons: the methyl groups in the 3-methylbutyl substituents appear as multiplet signals (~0.8–1.6 ppm), while the CH₂ adjacent to the carbonyl group resonates at ~3.2–3.8 ppm. ¹³C NMR confirms the carbonyl carbon (~165–170 ppm) and chlorinated carbon (~45 ppm) .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard method involves the reaction of chloroacetyl chloride with bis(3-methylbutyl)amine under controlled conditions:

Dissolve bis(3-methylbutyl)amine in anhydrous dichloromethane.

Add chloroacetyl chloride dropwise at 0–5°C with stirring.

Maintain reaction at room temperature for 4–6 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).
Yield optimization requires strict anhydrous conditions to avoid hydrolysis of the chloroacetamide group .

Advanced Research Questions

Q. How can metabolic pathways of this compound be analyzed in hepatic microsomes?

Use in vitro incubation assays with human or rat liver microsomes :

Incubate the compound with NADPH-regenerating systems at 37°C.

Terminate reactions at timed intervals using ice-cold acetonitrile.

Analyze metabolites via LC-MS/MS with a C18 column and electrospray ionization (ESI).
Key metabolites may include dealkylated products (e.g., mono-methylbutyl derivatives) and glutathione conjugates formed via cytochrome P450-mediated oxidation .

Q. How do Hirshfeld surface analyses elucidate intermolecular interactions in this compound crystals?

Hirshfeld surfaces quantify close-contact interactions:

  • Cl…H contacts (8–12% of surface area) dominate due to the chloroacetamide group.
  • C-H…O interactions (5–7%) from the carbonyl oxygen and alkyl chains stabilize the crystal lattice.
  • Fingerprint plots (derived from CrystalExplorer) differentiate dispersive (C-H) and polar (Cl…H) interactions. This method is critical for predicting solubility and stability .

Q. What experimental designs assess the environmental persistence and degradation products of this compound?

Conduct hydrolysis, photolysis, and microbial degradation studies :

  • Hydrolysis : Incubate in buffer solutions (pH 4–9) at 25°C; monitor degradation via HPLC.
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; analyze by GC-MS.
  • Soil microbial degradation : Use ¹⁴C-labeled compound in soil microcosms; quantify mineralization (¹⁴CO₂) and bound residues.
    Degradation products often include 2-chloroacetic acid and bis(3-methylbutyl)amine .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives of this compound?

Key strategies include :

  • Substituent modification : Replace chloro with fluorinated groups to enhance metabolic stability.
  • Conformational analysis : Use X-ray crystallography (e.g., SHELXL ) to determine dihedral angles between the acetamide core and substituents.
  • In vitro assays : Test derivatives for target binding (e.g., enzyme inhibition) and cytotoxicity. For example, introducing aryl groups (as in AKM-2 derivatives) improved analgesic activity in rodent models .

Q. Notes

  • For crystallography, SHELX programs (e.g., SHELXL ) are recommended for refinement.
  • Structural data should be cross-validated using IR, NMR, and mass spectrometry.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N,N-bis(3-methylbutyl)acetamide
Reactant of Route 2
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2-chloro-N,N-bis(3-methylbutyl)acetamide

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